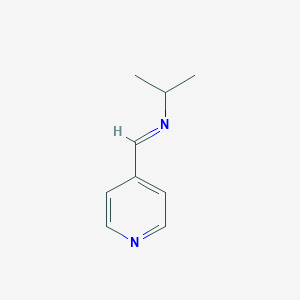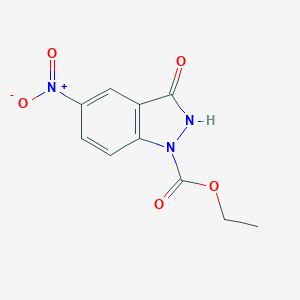
(2,5-Dichlorothiophen-3-YL)boronic acid
Vue d'ensemble
Description
(2,5-Dichlorothiophen-3-YL)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3BCl2O2S and its molecular weight is 196.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, play a crucial role in catalysis and organic synthesis. For instance, boronic acids are instrumental in the highly enantioselective Aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes through boronic acid catalysis (Hashimoto, Gálvez, & Maruoka, 2015). This showcases their importance in creating complex organic molecules with high precision.
Sensing Applications
Boronic acids' ability to form complexes with diols and Lewis bases has been exploited in various sensing applications. They are utilized in detecting biological molecules and ions, highlighting their utility in the development of biosensors and diagnostic tools. For example, boronic acids have been used in affinity sensors for bacteria detection, exploiting their reversible binding to diols on bacterial cell walls (Wannapob et al., 2010). This application underscores the potential of boronic acid derivatives in environmental monitoring and medical diagnostics.
Material Science
In material science, boronic acids facilitate the synthesis of novel materials, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, through processes like cyclic esterification. This has implications for developing new optoelectronic devices and sensors (Zhang et al., 2018). The versatility of boronic acids in creating materials with unique optical properties could lead to advancements in display technology and lighting.
Mécanisme D'action
Mode of Action
(2,5-Dichlorothiophen-3-YL)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals.
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for the use of “(2,5-Dichlorothiophen-3-YL)boronic acid” and other boronic acids are likely to continue to involve their use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are a key tool in the synthesis of complex organic compounds, including many pharmaceuticals and polymers .
Propriétés
IUPAC Name |
(2,5-dichlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPRNJFCCPYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618676 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-28-3 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


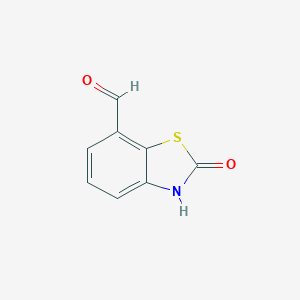
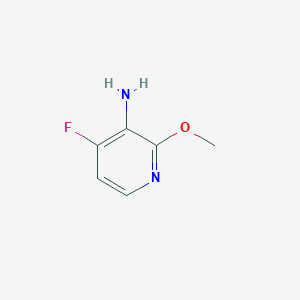
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
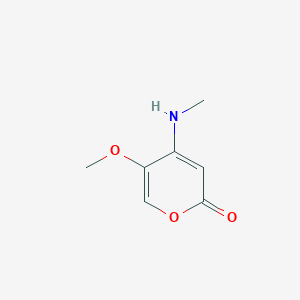

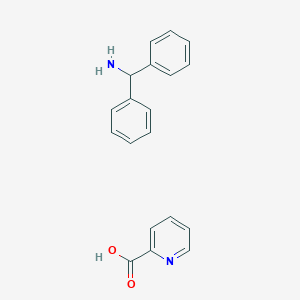
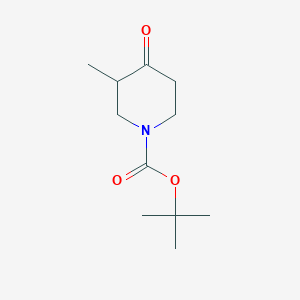
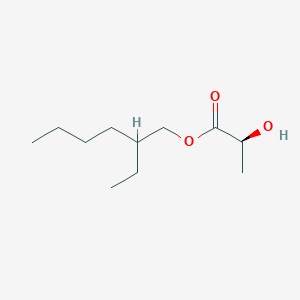

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
